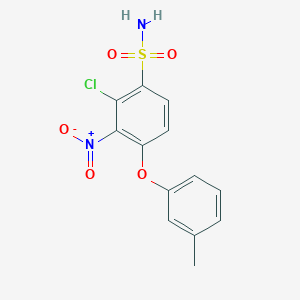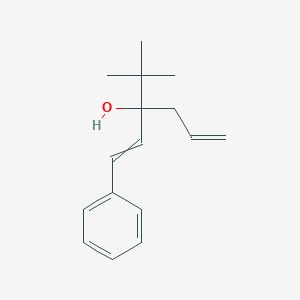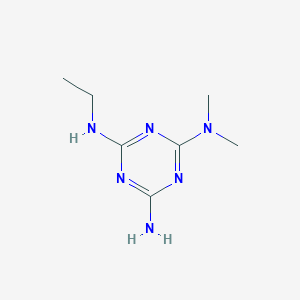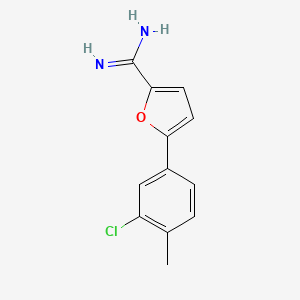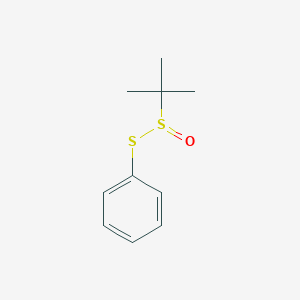
S-Phenyl 2-methylpropane-2-sulfinothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Phenyl 2-methylpropane-2-sulfinothioate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a phenyl group attached to a sulfinothioate moiety, which imparts distinct chemical behaviors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 2-methylpropane-2-sulfinothioate typically involves the reaction of phenylthiol with 2-methylpropane-2-sulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity . The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification process may include crystallization and distillation techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
S-Phenyl 2-methylpropane-2-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
S-Phenyl 2-methylpropane-2-sulfinothioate has several applications in scientific research:
Biology: Investigated for its potential as a bioimaging agent due to its ability to form fluorescent derivatives.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of S-Phenyl 2-methylpropane-2-sulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects. The phenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
S-Phenyl 2-methylpropane-2-sulfinothioate can be compared with other sulfinothioate compounds such as:
S-Phenyl 2-methylpropane-2-sulfinate: Similar structure but different oxidation state.
S-Phenyl 2-methylpropane-2-sulfonate: Contains a sulfonate group instead of a sulfinothioate group.
Phenylthiol: Lacks the sulfinothioate group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
89523-59-1 |
|---|---|
分子式 |
C10H14OS2 |
分子量 |
214.4 g/mol |
IUPAC名 |
tert-butylsulfinylsulfanylbenzene |
InChI |
InChI=1S/C10H14OS2/c1-10(2,3)13(11)12-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIキー |
XGZJCRFRKZOEFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


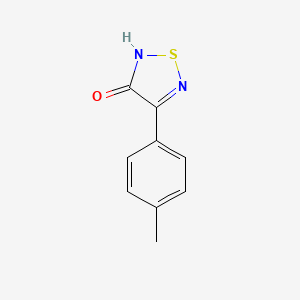
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

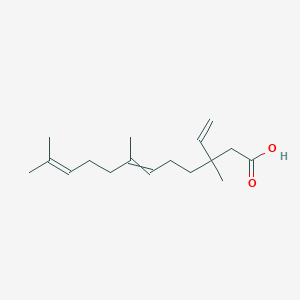

![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)

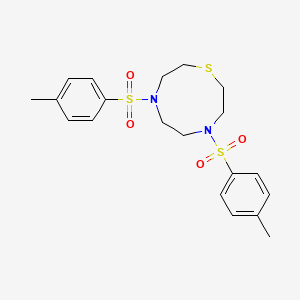
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
